Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate
Overview
Description
Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate is a chemical compound with the molecular formula C14H20O4S and a molecular weight of 284.37 g/mol . It is also known as 4-(Benzyloxy)cyclohexyl methanesulfonate. This compound is characterized by a cyclohexanol core substituted with a phenylmethoxy group and a methanesulfonate ester group. It is a white crystalline powder that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate typically involves the reaction of 4-(Benzyloxy)cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The cyclohexanol moiety can be oxidized to cyclohexanone using oxidizing agents like chromium trioxide or potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Major Products
Substitution Reactions: Yield substituted cyclohexanol derivatives.
Oxidation Reactions: Produce cyclohexanone and other oxidized products depending on the reaction conditions.
Scientific Research Applications
Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate involves its conversion to active metabolites through enzymatic hydrolysis. The methanesulfonate group is cleaved, releasing the active cyclohexanol derivative, which can then interact with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the phenylmethoxy and methanesulfonate groups.
Cyclohexanone: The oxidized form of cyclohexanol.
4-(Benzyloxy)cyclohexanol: Lacks the methanesulfonate ester group.
Uniqueness
Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate is unique due to the presence of both the phenylmethoxy and methanesulfonate groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
methanesulfonic acid;4-phenylmethoxycyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.CH4O3S/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;1-5(2,3)4/h1-5,12-14H,6-10H2;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNCLFBWIOXUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CC(CCC1O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20760876 | |
Record name | Methanesulfonic acid--4-(benzyloxy)cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20760876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100864-60-6 | |
Record name | Methanesulfonic acid--4-(benzyloxy)cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20760876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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